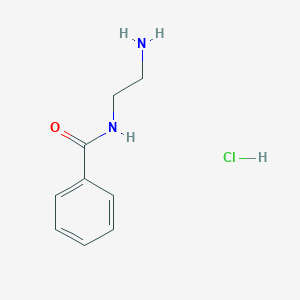

N-Benzoylethylenediamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGXHHYBXMQECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507812 | |

| Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-45-0 | |

| Record name | 1502-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzoylethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: N-Benzoylethylenediamine hydrochloride, with the CAS number 1502-45-0, is a chemical compound that holds potential as a versatile building block in medicinal chemistry and drug development.[1] Its structure, featuring a benzamide moiety linked to an ethylenediamine hydrochloride salt, presents multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering a technical resource for professionals in the field.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1502-45-0 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| IUPAC Name | N-(2-aminoethyl)benzamide;hydrochloride | [1] |

| Melting Point | 160 to 165°C | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥95.0% | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of ethylenediamine with benzoyl chloride, followed by conversion to the hydrochloride salt. This method is a variation of the well-established Schotten-Baumann reaction, which is a robust method for forming amides from amines and acid chlorides.[2]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.0 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled ethylenediamine solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C. A base, such as triethylamine or pyridine (1.1 equivalents), is often added to the reaction mixture to neutralize the hydrochloric acid byproduct.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude N-(2-aminoethyl)benzamide.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Formation of the Hydrochloride Salt: Dissolve the purified N-(2-aminoethyl)benzamide in a minimal amount of a suitable solvent like diethyl ether or isopropanol. To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation of the Final Product: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product as a solid.

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will confirm the presence of protons in different chemical environments, such as the aromatic protons of the benzoyl group and the aliphatic protons of the ethylenediamine backbone.

-

¹³C NMR spectroscopy will show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.[3][4][5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the aromatic C-H stretching.[4]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Caption: A logical workflow for the analytical characterization of this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in a variety of pharmacologically active molecules. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[7]

A noteworthy study identified a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8] This suggests that this compound could serve as a valuable scaffold for the development of novel antiparasitic agents. The primary amine group provides a handle for further structural modifications to optimize potency and pharmacokinetic properties.

The ethylenediamine moiety is also a common feature in medicinal chemistry, known to interact with various biological targets. Its presence suggests potential for the development of compounds targeting receptors or enzymes where this motif is recognized.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the activity of related benzamide compounds, a hypothetical mechanism of action could involve the inhibition of a key parasitic enzyme. For instance, if developed as an anti-trypanosomal agent, a derivative of this compound might target a crucial enzyme in the parasite's metabolic pathway.

Caption: A diagram illustrating a hypothetical mechanism of action for a drug derived from this compound.

Conclusion

This compound is a readily synthesizable compound with significant potential as a scaffold in drug discovery. Its chemical versatility allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. The existing literature on related benzamide and ethylenediamine derivatives provides a strong rationale for its exploration in the development of new therapeutic agents, particularly in the area of infectious diseases. This guide serves as a foundational resource for researchers embarking on the synthesis and application of this promising chemical entity.

References

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Basic 1H- and 13C-NMR Spectroscopy.

- 5 Combination of 1H and 13C NMR Spectroscopy.

- 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzoylethylenediamine Hydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylethylenediamine hydrochloride, with the molecular formula C₉H₁₃ClN₂O, is a versatile chemical intermediate that holds a significant position in the landscape of medicinal chemistry and drug development.[1] Its unique bifunctional nature, possessing both a benzamide moiety and a primary amine, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and critical applications in the pursuit of novel therapeutics. As a key building block, understanding its chemistry is paramount for researchers aiming to design and synthesize next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-(2-aminoethyl)benzamide. The presence of the hydrochloride salt enhances its stability and water solubility, which are advantageous properties for its use in various chemical reactions and for handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 160 to 165°C | [1] |

| IUPAC Name | N-(2-aminoethyl)benzamide;hydrochloride | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A common and effective approach involves the protection of one of the amine groups of ethylenediamine, followed by benzoylation and subsequent deprotection to yield the desired product. This strategic protection-deprotection sequence is crucial for achieving regioselectivity and high yields.

Synthetic Pathway Overview

A logical synthetic route begins with the mono-protection of ethylenediamine, typically using a Boc (tert-butyloxycarbonyl) protecting group. The resulting N-Boc-ethylenediamine is then reacted with benzoyl chloride in a nucleophilic acyl substitution reaction. The final step involves the removal of the Boc group under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar transformations.[2]

Step 1: Synthesis of N-Boc-ethylenediamine

-

To a stirred solution of ethylenediamine (excess, e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-ethylenediamine.

Step 2: Synthesis of N-Boc-N'-benzoylethylenediamine

-

Dissolve N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) in DCM at 0 °C.[2]

-

Add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-N'-benzoylethylenediamine.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-N'-benzoylethylenediamine (1 equivalent) in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane) in excess.[2]

-

Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the structure and data from the free base, N-(2-aminoethyl)benzamide.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(2-aminoethyl)benzamide provides characteristic signals for the aromatic and aliphatic protons. For the hydrochloride salt, the amine protons are expected to be broadened and may exchange with D₂O.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.4-7.8 ppm.

-

Methylene Protons (-CH₂-NH-CO-): A triplet at approximately δ 3.6 ppm.

-

Methylene Protons (-CH₂-NH₂): A triplet around δ 3.0 ppm.

-

Amine and Amide Protons (-NH- and -NH₂): Broad signals that may be observed over a wide range and will exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 127-134 ppm.

-

Methylene Carbon (-CH₂-NH-CO-): A signal at approximately δ 42 ppm.

-

Methylene Carbon (-CH₂-NH₂): A signal around δ 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (Amine and Amide): Broad bands in the region of 3200-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.

-

C=O Stretching (Amide I): A strong absorption band around 1640 cm⁻¹.

-

N-H Bending (Amide II): A band near 1550 cm⁻¹.

-

C-N Stretching: Bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry

In mass spectrometry, N-Benzoylethylenediamine will typically fragment at the amide and amine linkages. The molecular ion peak [M]⁺ for the free base would be observed at m/z 164. Key fragmentation patterns would involve the cleavage of the C-N bonds.

Caption: Predicted mass spectrometry fragmentation of N-Benzoylethylenediamine.

Applications in Drug Discovery and Development

This compound serves as a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.[4] Its derivatives have shown a wide range of pharmacological activities.

Precursor for Bioactive Molecules

-

Central Nervous System (CNS) Agents: The benzamide and ethylenediamine moieties are present in numerous CNS-active compounds. N-Benzoylethylenediamine derivatives have been investigated for their potential as agents targeting neurodegenerative diseases, partly due to their ability to inhibit enzymes like monoamine oxidase B (MAO-B).

-

Antimicrobial and Antiviral Agents: The structural motif of N-Benzoylethylenediamine is a key component in the synthesis of various compounds with antibacterial and antiviral properties. For instance, benzimidazole derivatives, which can be synthesized from N-arylethylenediamines, are known to exhibit a broad spectrum of antimicrobial and antiviral activities.

-

Anticancer Agents: The benzamide scaffold is found in several approved anticancer drugs. The ability to readily modify the primary amine of N-Benzoylethylenediamine allows for the introduction of various pharmacophores to develop novel anticancer agents.

Role as a Chemical Building Block

The differential reactivity of the two nitrogen atoms in N-Benzoylethylenediamine makes it an ideal starting material for the construction of more complex heterocyclic systems. The primary amine can be selectively functionalized, leaving the less reactive amide nitrogen intact. This allows for the stepwise assembly of intricate molecular architectures, a crucial aspect of modern drug design.

Safety and Handling

This compound is classified as an irritant.[1] Proper safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Measures |

| Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[1] |

| Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |

| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1] |

First-Aid Measures:

-

After Inhalation: Move person to fresh air.

-

After Skin Contact: Wash with plenty of soap and water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[1]

Storage:

Store in a cool, dry, well-ventilated area. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research and drug development community. Its straightforward synthesis, versatile reactivity, and the proven pharmacological relevance of its derivatives underscore its importance as a key building block in medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the creation of novel and impactful therapeutic agents.

References

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry.

- N-(2-aminoethyl)benzamide. PubChem.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Mini Reviews in Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Chemical Properties of N-Benzoylethylenediamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylethylenediamine hydrochloride, with the CAS Number 1502-45-0, is a chemical compound of significant interest in the fields of medicinal chemistry and drug development. Structurally, it comprises a benzamide group linked to an ethylenediamine moiety, presented as its hydrochloride salt. This arrangement of functional groups—a primary aliphatic amine, a secondary amide, and an aromatic ring—makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and its emerging role in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1502-45-0 | |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | |

| IUPAC Name | N-(2-aminoethyl)benzamide;hydrochloride | |

| Appearance | Solid | [1] |

| Melting Point | 166-167 °C | |

| Purity | ≥95% (typical) |

Solubility: While specific quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, hydrochloride salts of amines are generally soluble in water and lower alcohols like methanol and ethanol, and less soluble in non-polar organic solvents. Experimental determination of solubility in solvents relevant to specific applications is recommended.

Synthesis and Purification

The synthesis of this compound can be strategically approached through a multi-step process that ensures high purity of the final product. A common and effective route involves the protection of one of the amine groups of ethylenediamine, followed by benzoylation and subsequent deprotection.

Synthetic Pathway

A logical synthetic pathway is outlined below. This approach allows for selective benzoylation of one amine group, preventing the formation of the dibenzoyl byproduct.

Sources

An In-depth Technical Guide to the Synthesis of N-Benzoylethylenediamine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely applicable pathway for the synthesis of N-Benzoylethylenediamine Hydrochloride. The core of this guide is centered on the selective mono-N-benzoylation of ethylenediamine, a classic transformation achieved under Schotten-Baumann conditions, followed by conversion to its hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical insights into process control and purification. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to enhance comprehension.

Introduction and Strategic Overview

N-(2-aminoethyl)benzamide, also known as N-Benzoylethylenediamine, is a valuable chemical intermediate.[1][2] Its structure, featuring a primary amine, a secondary amide, and a phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[3][4] The hydrochloride salt form, this compound, is often preferred for its improved stability and handling characteristics as a solid.[5]

The primary challenge in synthesizing this molecule is achieving selective mono-acylation of ethylenediamine. Ethylenediamine possesses two nucleophilic primary amine groups. Uncontrolled reaction with an acylating agent like benzoyl chloride would lead to a mixture of the desired mono-acylated product, the di-acylated byproduct (N,N'-dibenzoylethylenediamine), and unreacted starting material.

The chosen and most reliable strategy to overcome this is the Schotten-Baumann reaction . This method utilizes a two-phase (biphasic) system, typically an organic solvent and an aqueous base, to control the acylation process.[6][7][8] By using a large excess of ethylenediamine, the statistical probability of benzoyl chloride encountering an unreacted diamine molecule is significantly increased, thus favoring mono-substitution. The aqueous base serves to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the amine starting material.[6][7]

Reaction Mechanism and Rationale

The synthesis proceeds in two main stages:

-

Amide Formation: Nucleophilic acyl substitution via the Schotten-Baumann reaction to form N-(2-aminoethyl)benzamide (the free base).

-

Salt Formation: Protonation of the terminal primary amine with hydrochloric acid to yield the final hydrochloride salt.

Mechanism of Schotten-Baumann Acylation

The reaction is a classic nucleophilic acyl substitution.[9]

-

Nucleophilic Attack: The lone pair of electrons on one of the primary amine nitrogens of ethylenediamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride.[6] This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase. This step is crucial as it regenerates a neutral amine product and drives the reaction to completion by consuming the HCl byproduct.[7][8]

Causality Insight: The use of a biphasic system is key.[8] Benzoyl chloride has higher solubility in the organic phase (e.g., dichloromethane), while ethylenediamine has solubility in both phases. The reaction is believed to occur at the interface. The aqueous base rapidly neutralizes the HCl generated, preventing it from protonating the excess ethylenediamine, which would render it non-nucleophilic.

Caption: Mechanism of N-Benzoylethylenediamine formation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from ethylenediamine and benzoyl chloride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 5.0 | 21.4 mL (30.05 g) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.0 | 11.7 mL (14.06 g) |

| Sodium Hydroxide | NaOH | 40.00 | 1.1 | 4.4 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~300 mL |

| Water (Deionized) | H₂O | 18.02 | - | ~250 mL |

| Hydrochloric Acid | HCl | 36.46 | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Safety Precaution: Work in a well-ventilated fume hood. Benzoyl chloride is a lachrymator and corrosive. Ethylenediamine is corrosive and a respiratory irritant. Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Workflow

Caption: Overall workflow for the synthesis.

Step-by-Step Procedure

Part A: Synthesis of N-(2-aminoethyl)benzamide (Free Base)

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, combine ethylenediamine (21.4 mL, 0.5 mol) and 100 mL of dichloromethane.

-

Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.

-

Reagent Preparation:

-

In one dropping funnel, place a solution of benzoyl chloride (11.7 mL, 0.1 mol) in 50 mL of dichloromethane.

-

In the second dropping funnel, place a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water.

-

-

Controlled Addition: Add the benzoyl chloride solution and the sodium hydroxide solution dropwise and simultaneously to the stirred ethylenediamine mixture over a period of approximately 60-90 minutes.

-

Causality Insight: Simultaneous addition maintains a basic pH to neutralize HCl as it forms and ensures the amine remains reactive. The rate of addition must be controlled to keep the internal temperature below 10°C to minimize side reactions, such as hydrolysis of benzoyl chloride.[6]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (dichloromethane) layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of dichloromethane to recover any dissolved product.

-

Drying and Concentration: Combine all organic layers. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude N-(2-aminoethyl)benzamide as an oil or waxy solid.

Part B: Formation and Purification of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude free base obtained in Part A in approximately 100 mL of anhydrous diethyl ether or ethyl acetate. With stirring, add a solution of HCl in ether (or gaseous HCl) dropwise until the solution is acidic (test with pH paper) and precipitation of the white solid is complete.

-

Causality Insight: Converting the liquid/waxy free base to its hydrochloride salt provides a stable, crystalline solid that is much easier to handle and purify by recrystallization.[10]

-

-

Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification by Recrystallization: Transfer the crude hydrochloride salt to a flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or methanol) to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white crystalline solid.

Characterization

The identity and purity of the final product, this compound (CAS No: 1502-45-0), should be confirmed using standard analytical techniques.[5]

| Property | Expected Value |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol [5] |

| Appearance | White crystalline solid |

| Melting Point | ~175-180 °C (decomposes) |

| ¹H NMR | Spectral data should be consistent with the proposed structure, showing peaks for aromatic protons, two distinct methylene (-CH₂-) groups, and amine/amide protons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II). |

Conclusion

The synthesis of this compound is reliably achieved through a controlled Schotten-Baumann acylation of excess ethylenediamine, followed by conversion to the hydrochloride salt. This method effectively favors the desired mono-acylation product and provides a straightforward route to a pure, crystalline material. The key control parameters are maintaining a low reaction temperature, using a significant excess of the diamine, and ensuring efficient neutralization of the acid byproduct. This guide provides the necessary mechanistic understanding and a detailed protocol to enable successful synthesis for applications in pharmaceutical and chemical research.

References

- Wulff, J. E., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.

- Grokipedia. Schotten–Baumann reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- PubChem. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156. National Institutes of Health.

- Unknown. Schotten-Baumann Reaction. Cambridge University Press.

- SATHEE CUET. Chemistry Schotten Baumann Reaction.

- Wikipedia. Schotten–Baumann reaction.

- PubChem. 2-amino-N-(2-aminoethyl)benzamide | C9H13N3O | CID 39733689. National Institutes of Health.

- Biological Magnetic Resonance Bank. bmse000668 Benzamide.

- PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. National Institutes of Health.

- Google Patents. CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.

- Taylor & Francis. Benzoyl chloride – Knowledge and References.

- Google Patents. CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof.

- Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

- Google Patents. CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine.

- Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine.

- Google Patents. CN102173996A - Preparation method of naphthyl ethylene diamine hydrochloride.

- Google Patents. JP2005289840A - Purification method of N-isopropylacrylamide.

Sources

- 1. N-(2-aminoethyl)benzamide | C9H12N2O | CID 423156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 4. Buy N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide [smolecule.com]

- 5. 1502-45-0|N-(2-Aminoethyl)benzamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Synthesis of N-Benzoylethylenediamine Hydrochloride from Ethylenediamine

This technical guide provides a detailed methodology for the synthesis of N-Benzoylethylenediamine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the reaction mechanism, rationale behind procedural steps, and comprehensive safety and analytical guidance.

Introduction and Strategic Overview

N-Benzoylethylenediamine is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a flexible ethylenediamine linker and a rigid benzoyl group, makes it a key intermediate for constructing more complex molecules, including ligands for metal complexes and precursors for pharmacologically active compounds.

This guide details a robust and scalable synthesis route starting from readily available ethylenediamine and benzoyl chloride via the Schotten-Baumann reaction. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid. The entire process is designed to be self-validating, with clear checkpoints for purification and characterization.

The Core Chemistry: Mechanism of Benzoylation

The synthesis hinges on the Schotten-Baumann reaction , a well-established method for acylating amines with acyl chlorides in the presence of a base.[1][2][3] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in three key stages:

-

Nucleophilic Attack: The primary amino group of ethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

-

Deprotonation: A base, typically sodium hydroxide, neutralizes the hydrochloric acid (HCl) formed in the reaction.[3][4] This step is crucial as it prevents the protonation of the remaining ethylenediamine reactant, which would render it non-nucleophilic, and drives the reaction to completion.

One of the primary challenges in this synthesis is preventing the di-acylation of ethylenediamine to form N,N'-dibenzoylethylenediamine. This is strategically managed by using a molar excess of ethylenediamine, ensuring that the benzoyl chloride is more likely to encounter an unreacted diamine molecule than a mono-benzoylated one.

Caption: Reaction mechanism for the synthesis of N-Benzoylethylenediamine.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis yielding the hydrochloride salt.

Safety First: Hazard Analysis

All operations must be performed inside a certified chemical fume hood.[5][6][7] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., elbow-length PVC gloves), is mandatory.[8]

-

Ethylenediamine: Corrosive, flammable, and a respiratory sensitizer. It can cause severe skin burns and eye damage.[7]

-

Benzoyl Chloride: A lachrymator that is corrosive and water-reactive.[5] Contact with water liberates toxic hydrogen chloride gas.[5] It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[6][8]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

An eyewash station and safety shower must be readily accessible.[7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 18.0 g (20 mL) | 0.30 | 5-fold molar excess |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 8.43 g (7.0 mL) | 0.06 | Limiting reagent |

| Sodium Hydroxide | NaOH | 40.00 | 4.8 g | 0.12 | For 60 mL of 2M solution |

| Water (Deionized) | H₂O | 18.02 | ~500 mL | - | For solutions and washing |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | - | For extraction |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For salt formation |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |

Synthesis Workflow

Sources

N-Benzoylethylenediamine Hydrochloride: A Technical Guide to a Potential Mechanism of Action

Abstract

N-Benzoylethylenediamine hydrochloride is a synthetic compound of interest within pharmacological research. While its precise mechanism of action has not been extensively elucidated in publicly available literature, its chemical structure, featuring a benzamide group linked to an ethylenediamine moiety, provides a strong foundation for hypothesizing its biological activities. This guide synthesizes the known pharmacological profiles of its constituent chemical groups to propose potential mechanisms of action and offers a framework for experimental validation. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of this and related molecules.

Introduction to this compound

This compound is an organic molecule with the chemical formula C9H13ClN2O. Structurally, it consists of a benzoyl group attached to one of the nitrogen atoms of an ethylenediamine linker. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies. The core structure combines two well-known pharmacophores: the benzamide and the ethylenediamine scaffolds, each contributing to the biological activities of a wide array of therapeutic agents.

The Pharmacological Landscape of Constituent Moieties

The potential mechanism of action of this compound can be inferred from the established activities of its primary structural components.

The Benzamide Core: A Versatile Pharmacophore

Benzamide derivatives are prevalent in medicine, exhibiting a broad spectrum of pharmacological effects. These activities are diverse and include:

-

Antimicrobial and Antifungal Properties: Many benzamide derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Central Nervous System (CNS) Activity: Substituted benzamides are known to act as antipsychotics, antidepressants, and antiemetics. Their mechanisms often involve antagonism of dopamine (D2) and serotonin (5-HT3, 5-HT4) receptors.

-

Analgesic and Anti-inflammatory Effects: Certain benzamide compounds exhibit pain-relieving and anti-inflammatory properties.

-

Anticancer Activity: The benzamide structure is a feature in some cytotoxic agents developed for cancer therapy.

The Ethylenediamine Linker: A Key Structural Element in Drug Design

The ethylenediamine moiety is another critical component with a history of inclusion in successful therapeutic compounds. Its presence often confers specific pharmacological properties:

-

Antihistaminic Activity: Ethylenediamine is a core scaffold in many first-generation H1 antihistamines, which act by blocking the effects of histamine at its receptor.

-

Cytotoxic and Anticancer Effects: Some ethylenediamine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a potential role in oncology.

-

Chelating Properties: The nitrogen atoms in the ethylenediamine linker can chelate metal ions, a property that can be relevant in various biological contexts.

Hypothesized Mechanisms of Action for this compound

Based on the activities of its constituent parts, several plausible mechanisms of action for this compound can be proposed.

Potential as a CNS-Active Agent

Given the prevalence of benzamides in psychotropic medications, it is conceivable that this compound could modulate neurotransmitter systems in the central nervous system. A primary hypothesis would be its interaction with dopamine and/or serotonin receptors.

Proposed Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Hypothesized antagonism of the D2 receptor by this compound.

Potential as an Antihistamine

The presence of the ethylenediamine scaffold strongly suggests a potential for H1 histamine receptor antagonism. This would classify the compound as a potential treatment for allergic reactions.

Potential as an Antimicrobial or Cytotoxic Agent

The demonstrated antimicrobial and cytotoxic effects of both benzamide and ethylenediamine derivatives suggest that this compound could possess similar properties. The mechanism could involve disruption of microbial cell membranes or interference with cellular processes in cancer cells, potentially leading to apoptosis.

Proposed Experimental Workflows for Mechanism Elucidation

To investigate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

In Vitro Receptor Binding and Enzyme Inhibition Assays

A primary step would be to screen this compound against a panel of receptors and enzymes to identify its primary molecular targets.

Table 1: Proposed In Vitro Screening Panel

| Target Class | Specific Targets | Assay Type |

| G-Protein Coupled Receptors | Dopamine (D1-D5), Serotonin (5-HT1-7), Histamine (H1-H4) | Radioligand Binding Assay |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Colorimetric Enzyme Activity Assay |

| Ion Channels | Sodium, Potassium, Calcium Channels | Electrophysiology (Patch-Clamp) |

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium at an appropriate temperature (e.g., room temperature or 37°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters to remove unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

Cell-Based Functional Assays

Following the identification of potential molecular targets, cell-based assays are crucial to determine the functional consequences of compound binding (i.e., agonism vs. antagonism).

Experimental Workflow: Cell-Based Functional Assay

Caption: A generalized workflow for a cell-based functional assay to assess receptor modulation.

Antimicrobial and Cytotoxicity Assays

To evaluate the potential antimicrobial and cytotoxic effects, standard in vitro assays should be employed.

Table 2: Proposed Antimicrobial and Cytotoxicity Assays

| Assay Type | Cell/Organism Type | Endpoint Measured |

| Minimum Inhibitory Concentration (MIC) | Bacterial strains (e.g., S. aureus, E. coli) | Inhibition of visible growth |

| MTT Assay | Human cancer cell lines (e.g., HeLa, A549) | Cell viability/metabolic activity |

| Apoptosis Assay | Human cancer cell lines | Caspase activation, DNA fragmentation |

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests a range of potential pharmacological activities. Based on the known properties of its benzamide and ethylenediamine components, it is reasonable to hypothesize that it may act as a modulator of CNS receptors, an antihistamine, or an antimicrobial/cytotoxic agent. The experimental workflows outlined in this guide provide a clear path for the elucidation of its precise mechanism of action. Further research into this and structurally related compounds could lead to the development of novel therapeutic agents. The lack of extensive published data on this compound underscores the need for foundational research to unlock its potential.

References

- Synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

- Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. PubMed. [Link]

- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]

- Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. [Link]

- New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. [Link]

- Ethylenediamine - Wikipedia. Wikipedia. [Link]

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

Spectroscopic Characterization of N-Benzoylethylenediamine Hydrochloride: A Technical Guide

Introduction

N-Benzoylethylenediamine hydrochloride is a chemical compound featuring a benzoyl group attached to one of the nitrogen atoms of an ethylenediamine backbone, with the other nitrogen forming a hydrochloride salt. As a molecule combining an amide, an aromatic ring, and a primary ammonium group, its structural elucidation and purity assessment are critical for its application in research and development, particularly in fields like medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of its molecular structure.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of readily available experimental spectra in public databases, this document leverages foundational spectroscopic principles and data from closely related compounds to predict the characteristic spectral features. This approach offers a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to distinct spectroscopic signatures. The primary amine of the ethylenediamine moiety is protonated to form an ammonium chloride salt, which significantly influences the NMR and IR spectra. The benzamide portion of the molecule contains a phenyl ring, an amide carbonyl group, and an N-H bond, each with characteristic spectroscopic behaviors.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like N-Benzoylethylenediamine, Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the compound. It is important to note that in typical EI-MS, the hydrochloride salt will dissociate, and the spectrum will represent the free base, N-Benzoylethylenediamine.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) for the free base (C₉H₁₂N₂O) is expected at an m/z of 164. A prominent fragmentation pathway would involve the cleavage of the C-C bond between the two methylene groups, leading to the formation of the stable benzoyl cation (m/z 105) and other fragments.

Table 1: Predicted Mass Spectrometry Data for N-Benzoylethylenediamine

| m/z | Predicted Fragment Ion | Structure |

| 164 | Molecular Ion [M]⁺ | [C₆H₅CONHCH₂CH₂NH₂]⁺ |

| 105 | Benzoyl Cation | [C₆H₅CO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection : The solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization : The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Principle and Application

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy is particularly useful for identifying the N-H, C=O, and aromatic C-H bonds.

Predicted Infrared Spectrum

The IR spectrum is expected to show characteristic absorption bands for the amide and ammonium groups. The N-H stretching vibrations of the primary ammonium salt will appear as a broad band in the 3200-2800 cm⁻¹ region. The amide N-H stretch is expected around 3300 cm⁻¹. The amide I band (C=O stretch) is a strong, sharp peak typically found around 1640 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| 3200-2800 (broad) | N-H Stretch | Primary Ammonium |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.

-

Pellet Formation : The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus determines its resonance frequency, providing detailed information about the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is best recorded in a solvent like DMSO-d₆ or D₂O. The aromatic protons are expected to appear in the 7.5-8.0 ppm region. The methylene (CH₂) protons of the ethylenediamine backbone will be deshielded and are predicted to resonate between 3.0 and 4.0 ppm. The protons of the ammonium group (-NH₃⁺) and the amide proton (-NH-) will be observable, with their chemical shifts being concentration and solvent-dependent.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Triplet | 1H | -CO NH- |

| 7.8-8.0 | Multiplet | 2H | Aromatic (ortho) |

| 7.4-7.6 | Multiplet | 3H | Aromatic (meta, para) |

| ~3.5 | Quartet | 2H | -NH-CH₂ - |

| ~3.0 | Triplet | 2H | -CH₂ -NH₃⁺ |

| Broad | Singlet | 3H | -NH₃⁺ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethylenediamine chain. The amide carbonyl carbon is expected to be the most downfield signal, around 167 ppm.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Amide) |

| ~134 | Aromatic (quaternary) |

| ~131 | Aromatic (para) |

| ~128 | Aromatic (ortho/meta) |

| ~127 | Aromatic (ortho/meta) |

| ~42 | -NH-C H₂- |

| ~38 | -C H₂-NH₃⁺ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Spectroscopic Correlation Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its key predicted spectroscopic signals.

Caption: Correlation of molecular structure with predicted MS, IR, and NMR data.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the distinct signals generated by its constituent functional groups. This guide provides a detailed prediction of the expected Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance data. These predictions, based on established principles and data from analogous structures, serve as a valuable reference for researchers in confirming the identity and purity of synthesized this compound.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem Compound Database.

An In-Depth Technical Guide to the Solubility Profile of N-Benzoylethylenediamine Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and therapeutic efficacy. N-Benzoylethylenediamine hydrochloride, a chemical entity with potential applications in pharmaceutical development, requires a thorough understanding of its solubility characteristics to enable rational formulation design. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It moves beyond a simple recitation of data to explain the underlying principles and experimental causality, ensuring a robust and scientifically sound approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation insights, and a foundational understanding of solubility science in a pharmaceutical context.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a viable drug product, few parameters are as fundamental as solubility. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[2][3]

This compound (C₉H₁₃ClN₂O, M.W. 200.67 g/mol ) is a hydrochloride salt, a feature often incorporated into drug molecules to enhance aqueous solubility and stability.[4] However, the assumption of adequate solubility based on its salt form is insufficient for rigorous drug development. A comprehensive solubility profile is essential. This guide outlines the theoretical and practical considerations for determining the kinetic and, most importantly, the thermodynamic equilibrium solubility of this compound.

The objective of this whitepaper is to provide a self-validating system of protocols and interpretive guidance. By understanding the "why" behind each experimental step, researchers can generate a reliable and comprehensive solubility profile, forming the bedrock for successful formulation and clinical development.

Theoretical Framework: Understanding the Drivers of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution at equilibrium.[5] This seemingly simple definition encompasses a complex interplay of physicochemical factors.

Key Factors Influencing Solubility

-

pH: For ionizable compounds like this compound, which contains basic nitrogen atoms, pH is the most critical factor. The Henderson-Hasselbalch equation governs the equilibrium between the ionized and non-ionized forms. The ionized form is generally much more water-soluble. Therefore, its solubility is expected to be significantly higher at lower pH values (e.g., in the stomach) where it will be fully protonated.

-

Temperature: The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most solids, dissolution is endothermic, meaning solubility increases with temperature.[5][6] Solubility studies are typically conducted at physiologically relevant temperatures, such as 37 °C.[7][8]

-

Solid-State Properties (Polymorphism): The crystalline form of an API can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities, with the most stable form having the lowest solubility.[9][10] It is crucial to characterize the solid form of this compound used in solubility studies.

-

Common Ion Effect: The presence of a common ion (in this case, chloride from the hydrochloride salt) in the solvent can suppress the dissolution of the salt, thereby reducing its solubility.

Thermodynamic vs. Kinetic Solubility

A critical distinction must be made between thermodynamic and kinetic solubility.[6][11][12]

-

Kinetic Solubility is typically a high-throughput measurement used in early drug discovery. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[13][14] This method is fast but can often overestimate the true solubility as it may reflect the solubility of an amorphous or metastable form.[11]

-

Thermodynamic (or Equilibrium) Solubility is the "gold standard" for preformulation and formulation development.[15] It represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period, allowing the system to reach its lowest energy state.[6] This is the value that reflects the long-term stability of a solution and is essential for developing stable liquid formulations.

This guide will focus on the determination of thermodynamic solubility, as it provides the most accurate and reliable data for drug development decisions.

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodologies for characterizing the solubility profile of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO and in the USP.[16][17]

Objective: To determine the maximum equilibrium concentration of this compound in a specific solvent system.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., purified water, buffer) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 37 ± 1 °C for physiological relevance) for a predetermined period.[7] The time required to reach equilibrium should be established through a preliminary experiment, measuring the concentration at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus. A minimum of 24-48 hours is common.[18]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation: Analyze the remaining solid residue using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no phase transformation (polymorphic change) has occurred during the experiment.

Self-Validation: The protocol's integrity is maintained by ensuring a plateau in concentration over time, confirming the presence of excess solid at the end of the experiment, and verifying the solid form's stability.

Diagram 1: Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Protocol 2: pH-Solubility Profile

This protocol extends the equilibrium solubility measurement across a range of pH values relevant to the human gastrointestinal tract. Regulatory guidelines, such as ICH M9, recommend testing at a minimum of pH 1.2, 4.5, and 6.8.[8][19]

Objective: To map the relationship between pH and the equilibrium solubility of this compound.

Methodology:

-

Buffer Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2 to 8.0). Use compendial buffers where possible (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).[16]

-

Solubility Determination: For each prepared buffer, execute the Equilibrium Solubility Determination protocol as described in 3.1.

-

Data Plotting: Plot the resulting equilibrium solubility (on a logarithmic scale) against the measured final pH of each saturated solution.

Data Presentation:

Table 1: Example pH-Solubility Profile Data for this compound at 37°C

| Buffer System | Target pH | Final Measured pH | Equilibrium Solubility (mg/mL) | Equilibrium Solubility (µg/mL) | Log S (M) |

| 0.1 N HCl | 1.2 | 1.21 | > 20.0 | > 20000 | > -1.00 |

| Acetate Buffer | 4.5 | 4.52 | 15.5 | 15500 | -1.11 |

| Phosphate Buffer | 6.8 | 6.81 | 2.1 | 2100 | -2.00 |

| Phosphate Buffer | 7.4 | 7.40 | 0.8 | 800 | -2.40 |

| Phosphate Buffer | 8.0 | 8.03 | 0.3 | 300 | -2.82 |

Note: Data are illustrative and must be determined experimentally.

Diagram 2: pH-Solubility Relationship

Caption: Expected pH-Solubility trend for a basic compound.

Protocol 3: Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human gastrointestinal fluids.[20][21] These media contain bile salts and lecithin, which can significantly enhance the solubility of poorly soluble compounds.[20]

Objective: To determine the equilibrium solubility of this compound in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

Methodology:

-

Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes. Commercially available powders can be used for convenience and reproducibility.[22]

-

Solubility Determination: Execute the Equilibrium Solubility Determination protocol (3.1) using FaSSIF and FeSSIF as the solvents.

-

Data Comparison: Compare the solubility values obtained in biorelevant media to those from simple aqueous buffers at similar pH values to assess the impact of physiological surfactants.

Data Presentation:

Table 2: Example Solubility Data in Biorelevant Media at 37°C

| Medium | pH | Equilibrium Solubility (µg/mL) | Solubilization Ratio* |

| Phosphate Buffer | 6.8 | 2100 | - |

| FaSSIF | 6.5 | 3500 | 1.67 |

| Phosphate Buffer | 5.0 | 12000 | - |

| FeSSIF | 5.0 | 18000 | 1.50 |

*Solubilization Ratio = Solubility in Biorelevant Medium / Solubility in Aqueous Buffer at similar pH. Data are illustrative.

Interpretation and Implications for Drug Development

The comprehensive solubility profile generated through these protocols provides critical insights for the development of this compound:

-

Biopharmaceutics Classification System (BCS): The lowest measured aqueous solubility between pH 1.2 and 6.8 is used to classify the drug substance.[8] A drug is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[7][23] This classification dictates the regulatory path and the need for in vivo bioequivalence studies.

-

Formulation Strategy:

-

If solubility is high across the physiological pH range, simple formulations like immediate-release tablets or solutions may be feasible.

-

If solubility is low, particularly in the neutral to alkaline pH of the intestine, enabling formulations may be required. These could include particle size reduction, amorphous solid dispersions, or lipid-based formulations.[2][3]

-

-

Food Effect Prediction: A significant increase in solubility in FeSSIF compared to FaSSIF may indicate a potential positive food effect, where co-administration with food enhances drug absorption.[21]

Conclusion

Characterizing the solubility profile of this compound is a non-negotiable step in its pharmaceutical development. By employing robust, validated methodologies such as the shake-flask method across a range of physiologically relevant pH values and in biorelevant media, researchers can build a foundational understanding of the molecule's behavior. This in-depth technical guide provides the necessary protocols and theoretical grounding to ensure that the generated data is not only accurate but also actionable, enabling informed decisions in formulation design, clinical trial planning, and regulatory submissions. The principles and workflows described herein establish a self-validating system for solubility characterization, upholding the highest standards of scientific integrity.

References

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Al-Ghananeem, A. M. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.

- Dissolution Technologies. (2012). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.

- Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.

- Shargel, L., & Yu, A. B. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Applied Biopharmaceutics & Pharmacokinetics, 7e.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198767.

- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.

- Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(6), 68-80.

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- IJNRD. (2021). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.

- Kumar, S., & Indu, P. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- United States Pharmacopeia. (n.d.). <1171> Phase-Solubility Analysis.

- Pharmaguideline. (2025). SOP for pH-Solubility Profiling of Drug Candidates.

- Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review.

- United States Pharmacopeia. (2016). <1236> Solubility Measurements.

- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.

- Der Pharmacia Lettre. (2020).

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance.

- LookChem. (2023). What are the physicochemical properties of drug?.

- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- GMP Compliance. (n.d.). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- World Health Organization. (2018).

- European Medicines Agency. (2020).

- Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.

- International Journal of Pharmaceutical and Chemical Sciences. (2013).

- Scribd. (n.d.). USP 42 Description & Relative Solubility.

- International Council for Harmonisation. (n.d.). Q8(R2) Pharmaceutical Development.

- U.S. Food and Drug Administration. (1997).

- International Council for Harmonisation. (2019).

- Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry.

- U.S. Food and Drug Administration. (2021).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pacelabs.com [pacelabs.com]

- 10. ijnrd.org [ijnrd.org]

- 11. ovid.com [ovid.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]